Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-[(Piperidin-4-yl)amino]benzonitrile
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-[(Piperidin-4-yl)amino]benzonitrile
[1]
Executive Summary & Molecular Identity[2]
In the landscape of modern medicinal chemistry, 3-[(Piperidin-4-yl)amino]benzonitrile represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This secondary amine intermediate combines a rigid, electron-deficient benzonitrile core with a flexible, basic piperidine ring.
This structural duality makes it an ideal pharmacophore for kinase inhibitors (e.g., JAK, ALK) and GPCR modulators, serving as a linker that spans the ATP-binding pocket or solvent-exposed regions of a protein.
Molecular Identity Table[2]
| Parameter | Specification |
| IUPAC Name | 3-(Piperidin-4-ylamino)benzonitrile |
| Molecular Formula | C₁₂H₁₅N₃ |
| Molecular Weight | 201.27 g/mol |
| Exact Mass | 201.1266 Da |
| CAS Number | Custom Synthesis / Analogous to 1204-85-9 (4-isomer) |
| SMILES | N#Cc1cccc(NC2CCNCC2)c1 |
| Core Fragments | Benzonitrile (Acceptor), Piperidine (Basic/Cationic) |
Physicochemical Analysis
Understanding the physicochemical profile is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior during lead optimization.
-
Lipophilicity (cLogP ~1.8 - 2.2): The molecule strikes a balance between the hydrophobic aromatic ring and the hydrophilic secondary amine. This range is optimal for oral bioavailability (Lipinski’s Rule of 5).
-
Basicity (pKa):
-
Piperidine Nitrogen:[1][2][3] Highly basic (pKa ~10.5). At physiological pH (7.4), this nitrogen is protonated, facilitating ionic interactions with aspartate or glutamate residues in protein binding pockets.
-
Aniline Nitrogen: The nitrogen linking the rings is essentially non-basic due to conjugation with the electron-withdrawing nitrile group on the benzene ring.
-
-
Hydrogen Bonding:
-
H-Bond Donors (2): The piperidine -NH and the linker -NH.[4]
-
H-Bond Acceptors (2): The nitrile nitrogen and the piperidine nitrogen.
-
Synthetic Pathways: Reductive Amination Strategy
While nucleophilic aromatic substitution (
Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)[1]
Rationale: This method avoids the formation of toxic cyanohydrin byproducts (common with NaBH₃CN) and offers superior selectivity for aldehydes/ketones over nitriles.
Reagents Required:
-
Amine: 3-Aminobenzonitrile (1.0 equiv)[4]
-
Carbonyl: N-Boc-4-piperidone (1.1 equiv)[4]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[4]
Step-by-Step Methodology:
-
Imine Formation:
-
In a dry round-bottom flask under
atmosphere, dissolve 3-aminobenzonitrile and N-Boc-4-piperidone in DCE (0.1 M concentration). -
Add Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes to promote imine/hemiaminal formation.
-
Checkpoint: Monitor by TLC or LC-MS to observe the consumption of the aniline.
-
-
Reduction:
-
Quench & Workup:
-
Quench with saturated aqueous
. -
Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
-
-
Deprotection (Boc Removal):
-
Dissolve the crude intermediate in DCM/TFA (4:1 ratio).
-
Stir for 1–2 hours until conversion is complete.
-
Concentrate in vacuo. Neutralize with basic resin or
wash to obtain the free base 3-[(Piperidin-4-yl)amino]benzonitrile .[4]
-
Diagram 1: Synthetic Workflow
Caption: A chemoselective reductive amination pathway utilizing STAB to prevent nitrile reduction.
Pharmacophore Utility & Structural Logic
Why is this specific isomer (3-position) and linker (amino) valuable?
-
Vector Orientation: The meta-substitution (3-position) provides a "bent" geometry compared to the linear para-substitution.[4] This is often crucial for fitting into the hinge region of kinase domains where the molecule must wrap around specific residues (e.g., the Gatekeeper residue).
-
Linker Flexibility: The secondary amine (-NH-) acts as a hydrogen bond donor.[4] Unlike an ether (-O-) or methylene (-CH2-) linker, the amine can engage backbone carbonyls of the target protein.[4]
-
Solubility Handle: The piperidine ring, once protonated, dramatically improves the aqueous solubility of the otherwise lipophilic benzonitrile core.
Diagram 2: Pharmacophoric Interactions
Caption: Pharmacophoric map highlighting key binding interactions with protein targets.
Analytical Characterization
To validate the synthesis of 3-[(Piperidin-4-yl)amino]benzonitrile , the following analytical signals are diagnostic:
-
¹H NMR (DMSO-d₆):
-
Aromatic Region: Four protons.[2][7] Look for the singlet/doublet patterns characteristic of meta-substitution (~6.9–7.3 ppm).[4]
-
Linker NH: A broad doublet or singlet around 5.5–6.5 ppm (exchangeable with D₂O).
-
Piperidine CH: The methine proton (CH-NH) at position 4 appears as a multiplet around 3.3–3.5 ppm.[4]
-
Piperidine CH₂: Multiplets in the 1.2–3.0 ppm range.
-
-
Mass Spectrometry (ESI+):
-
Expect a strong
peak at 202.13 m/z .
-
-
IR Spectroscopy:
-
Nitrile (CN): Sharp, distinct band at ~2220 cm⁻¹ .
-
Amine (NH): Broad stretch at 3300–3400 cm⁻¹ .
-
Safety & Handling
-
Hazard Identification: As with most benzonitriles, treat as potentially toxic if ingested or inhaled. The free amine may cause skin irritation.
-
Storage: Store the free base under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the secondary amine. The hydrochloride salt is significantly more stable at room temperature.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc-deprotection protocols).
-
PubChem. "Compound Summary: 3-Aminobenzonitrile." National Library of Medicine.
-
Sigma-Aldrich. "Product Specification: Sodium triacetoxyborohydride." [4]
Sources
- 1. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]
- 2. PubChemLite - 3-(piperidin-4-yl)benzonitrile (C12H14N2) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 2-[(piperidin-4-yl)amino]benzonitrile dihydrochloride (C12H15N3) [pubchemlite.lcsb.uni.lu]
- 4. WO2020079205A1 - New amino-pyrimidonyl-piperidinyl derivatives, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. distantreader.org [distantreader.org]
- 7. 3-アミノベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
